Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a useful research compound. Its molecular formula is C12H12ClNO3 and its molecular weight is 253.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact Assessment
Chlorophenyl compounds, closely related to the structure of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate, have been extensively studied for their environmental impact, particularly in aquatic environments. They generally exhibit moderate toxic effects on mammalian and aquatic life, though toxicity to fish upon long-term exposure can be significant, as observed for certain chlorophenol derivatives. These compounds' persistence in the environment is variable, influenced by factors such as the presence of microflora capable of biodegradation and other environmental conditions. Interestingly, they are known for their strong organoleptic effect, which is a notable feature of these compounds (Krijgsheld & Gen, 1986).
Scintillation Properties
Plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes, share some structural similarities with the compound . Studies have shown that the scintillation efficiency, optical transparency, and stability (thermal, light, and radiation-damage) of these scintillators are not significantly altered when the conventional secondary solvent, naphthalene, is replaced with specific compounds. The research also highlights that certain derivatives, including oxazole derivatives, can serve as effective luminescent activators and wavelength shifters (Salimgareeva & Kolesov, 2005).
Catalytic Synthesis and Applications
The 1,3-oxazole structure, a key component of this compound, has been recognized for its versatility and wide range of applications across various fields including medicinal, pharmaceutical, agrochemical, and material sciences. A systematic review highlights the increasing number of research articles and the global interest of chemists in developing new methodologies for synthesizing novel and promising substituted 1,3-oxazole derivatives. The review encompasses 30 research articles focusing on metal-dependent synthetic methodologies, underlining the compound's significance and potential in catalytic synthesis (Shinde et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-12(11(15)16-2)7-10(14-17-12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCFHIGCXHDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)C2=CC=CC=C2Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.